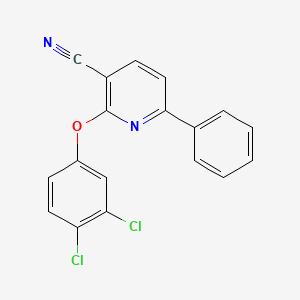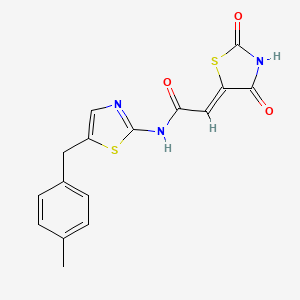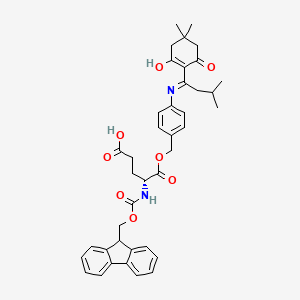
4-chloro-5,6-dihydro-2H-pyran-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-chloro-5,6-dihydro-2H-pyran-3-carboxylic acid” is a chemical compound with the molecular formula C6H7ClO3 . It is a derivative of dihydropyran, which is a heterocyclic compound with the formula C5H8O .
Molecular Structure Analysis
The molecular structure of “4-chloro-5,6-dihydro-2H-pyran-3-carboxylic acid” consists of a six-membered ring with one oxygen atom, one chlorine atom, and a carboxylic acid group . The exact 3D structure would provide more details about the spatial arrangement of these atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-chloro-5,6-dihydro-2H-pyran-3-carboxylic acid” include a molecular weight of 162.571 Da . Other properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polar surface area could be determined through experimental methods .Wissenschaftliche Forschungsanwendungen
Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl Carboxylates as Potential NLO Materials
Research indicates the synthesis of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates characterized by various spectroscopy methods. These compounds, particularly those with carboxylic acid groups and ester substituents, have demonstrated significant optical nonlinearity, suggesting their potential as candidates for optical limiting applications (Chandrakantha et al., 2013).
Electrosynthesis of 4-chloropyrazolecarboxylic Acids
The chlorination of pyrazolecarboxylic acids to produce 4-chlorosubstituted pyrazolecarboxylic acids via galvanostatic electrolysis in NaCl aqueous solutions has been studied. The process efficiency varies based on the donor-acceptor properties of substituents, suggesting a pathway for the synthesis of chlorinated carboxylic acids, which may relate to the compound (Lyalin et al., 2009).
Functionalized 1,5-dicarbonyl Systems via Heterodiene Cycloadditions
A study on Chromone-3-carboxylic acid undergoing heterodiene cycloadditions to produce novel pyrans, which decompose into functionalized 1,5-dicarbonyl systems, offers insights into synthetic pathways that might be applicable for derivatizing 4-chloro-5,6-dihydro-2H-pyran-3-carboxylic acid (Coutts & Wallace, 1987).
Synthesis and Diversity of Metal Coordination Polymers
Research on synthesizing isomeric bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands and their assembly with Zn(II) and Cd(II) ions into coordination polymers highlights the structural diversity and potential applications in areas such as luminescence and supramolecular assembly. Such methodologies could be explored for compounds with similar functional groups (Cheng et al., 2017).
Systematic Investigations of Transition between Framework Topologies in Ce/Zr-MOFs
The use of 1-H-pyrazole-3,5-dicarboxylic acid in synthesizing metal-organic frameworks (MOFs) with various topologies through systematic studies indicates the influence of synthesis conditions on product formation. This research provides a framework for understanding how carboxylic acid functional groups might interact in coordination complexes and MOFs, potentially applicable to 4-chloro-5,6-dihydro-2H-pyran-3-carboxylic acid (Jacobsen et al., 2018).
Eigenschaften
IUPAC Name |
4-chloro-3,6-dihydro-2H-pyran-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO3/c7-5-1-2-10-3-4(5)6(8)9/h1-3H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUOYDHZOSGHGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=C1Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3,4-Dimethoxyphenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone](/img/structure/B2962687.png)
![9-(5-chloro-2-methylphenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2962688.png)

![1-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxamide](/img/structure/B2962690.png)
![(Z)-4-cyano-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2962691.png)



![3-Benzoyl-1-[(2-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2962701.png)
![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone](/img/structure/B2962703.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2962705.png)

